molecular formula C6H13NNaO6Si B12738485 CID 168006801 CAS No. 99035-50-4

CID 168006801

Cat. No.: B12738485
CAS No.: 99035-50-4
M. Wt: 246.25 g/mol
InChI Key: QNPJWELPASTNSU-QTNFYWBSSA-N
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Description

Contextualization of Pyroglutamate (B8496135) Derivatives in Interdisciplinary Studies

Pyroglutamate derivatives, with pyroglutamic acid (5-oxoproline) as the parent compound, are a class of molecules that are ubiquitous in biological systems. wikipedia.orgresearchgate.net Pyroglutamic acid is formed through the intramolecular cyclization of glutamic acid or glutamine, a process that can occur spontaneously or be catalyzed by enzymes. wikipedia.org This cyclization results in the formation of a lactam, a cyclic amide, which imparts unique chemical properties to the molecule.

In biochemistry, pyroglutamate is a key metabolite in the glutathione (B108866) cycle, a critical pathway for antioxidant defense and detoxification. wikipedia.orgrupahealth.com The compound 5-oxoproline is an intermediate in this cycle, and its levels can be indicative of glutathione turnover and metabolic balance. rupahealth.com Furthermore, N-terminal pyroglutamate residues are found in numerous peptides and proteins, including hormones and antibodies. wikipedia.orgresearchgate.net This modification can protect proteins from degradation by aminopeptidases, thus extending their biological half-life and influencing their structure and function. researchgate.net

The utility of pyroglutamate derivatives extends significantly into synthetic organic chemistry. Pyroglutamic acid is considered a valuable and inexpensive chiral precursor for the asymmetric synthesis of a wide array of bioactive natural products and pharmaceuticals. researchgate.net Its rigid structure and multiple functional groups (a carboxylic acid, a lactam, and a chiral center) can be strategically modified to create complex molecular architectures. researchgate.net This has made it a target of interest for developing novel synthetic methodologies and for the synthesis of molecules such as angiotensin-converting enzyme (ACE) inhibitors. researchgate.net

Academic Significance and Unexplored Research Avenues of Sodium 5-oxo-L-Prolinate

The primary academic and commercial significance of Sodium 5-oxo-L-prolinate has historically been centered on its properties as a humectant. It is a key component of the skin's natural moisturizing factor (NMF), where it helps to attract and retain water, thus maintaining skin hydration and elasticity. indiamart.comformunova.com Numerous studies have validated its efficacy in improving skin hydration and reinforcing the skin's barrier function. lancolia.comdiviofficial.com Research has shown it can hold several times its weight in water and is considered a more potent hydrating agent than glycerin. formunova.comdiviofficial.com Its role in rebuilding the intracellular "glue" that holds skin cells together helps prevent moisture loss. diviofficial.com

Despite being well-studied in dermatology and cosmetics, there are several unexplored research avenues for Sodium 5-oxo-L-prolinate. Its fundamental biochemical roles, beyond being a simple humectant, are not fully elucidated. For instance, its influence on cellular signaling pathways within skin cells or its potential interaction with other metabolic processes remains an area ripe for investigation.

Furthermore, leveraging the broader biological activities of pyroglutamate derivatives could open new research directions. Studies on related compounds, such as Sodium Bis(5-oxo-L-prolinate), have indicated potential applications in wound healing through enhanced collagen synthesis and antioxidant effects. ontosight.ai This suggests that Sodium 5-oxo-L-prolinate itself could be investigated for similar therapeutic properties. Its role as a metabolite in the glutathione cycle also suggests that its systemic or localized concentrations could serve as a biomarker for metabolic stress or certain diseases, an avenue that is currently underexplored. rupahealth.comnih.gov

PropertyData
IUPAC Name Sodium (2S)-5-oxopyrrolidine-2-carboxylate
Synonyms Sodium PCA, Sodium L-pyroglutamate
CAS Number 28874-51-3
Molecular Formula C₅H₆NNaO₃
Molecular Weight 151.09 g/mol
Appearance Oily liquid (50% solution)

Table 1: Chemical and Physical Properties of Sodium 5-oxo-L-prolinate. cymitquimica.comcalpaclab.com

Current Research Paradigms and Future Research Imperatives for the Compound

Current research paradigms for Sodium 5-oxo-L-prolinate are predominantly application-driven, focusing on its formulation in cosmetic and dermatological products. Studies often aim to optimize its hydrating effects in combination with other humectants like hyaluronic acid and glycerin or to evaluate its ability to improve the condition of chemically damaged hair by restoring moisture. diviofficial.comdiviofficial.com The focus is largely on empirical evidence of its efficacy in topical applications rather than on mechanistic explorations of its biological activity.

Future research imperatives should pivot towards a more fundamental understanding of Sodium 5-oxo-L-prolinate's biochemical and physiological roles. A key imperative is to investigate its metabolic significance. As a derivative of glutamic acid, a major neurotransmitter, its potential effects on the central nervous system, if it can cross the blood-brain barrier, are unknown. nih.gov Research into its kinetics and metabolism could provide valuable insights. nih.govnih.gov

Another important research direction is to explore its potential in medicinal chemistry and drug development. Given that its parent compound, pyroglutamic acid, is a versatile chiral building block, Sodium 5-oxo-L-prolinate could be utilized in the synthesis of novel therapeutic agents. researchgate.net Its high water solubility and natural presence in the human body make it an attractive moiety for modifying drug candidates to improve their pharmacokinetic properties. Investigations into its use in drug delivery systems or as a precursor for synthesizing new biologically active molecules are warranted. Furthermore, exploring its role in cellular processes like collagen synthesis and its potential antioxidant activities could lead to new therapeutic applications in tissue repair and inflammatory conditions. ontosight.ai

Research AreaKey Findings on Pyroglutamate Derivatives
Biochemistry & Metabolism Pyroglutamic acid is a metabolite in the glutathione cycle. wikipedia.orgrupahealth.com Its levels can indicate metabolic stress. N-terminal pyroglutamate protects proteins from degradation. wikipedia.orgresearchgate.net
Cosmetic Science & Dermatology Sodium 5-oxo-L-prolinate (Sodium PCA) is a potent humectant and a component of the skin's Natural Moisturizing Factor (NMF), significantly improving skin and hair hydration. formunova.comlancolia.comdiviofficial.com
Synthetic Chemistry Pyroglutamic acid is a valuable chiral precursor for the asymmetric synthesis of bioactive molecules and pharmaceuticals. researchgate.net
Pharmacology & Therapeutics Some pyroglutamate derivatives have been investigated for roles in wound healing and for their antioxidant properties. ontosight.ai Pyroglutamic acid itself has been studied for anti-urease and other activities. wikipedia.org

Table 2: Summary of Research Findings on Pyroglutamate Derivatives.

Properties

CAS No.

99035-50-4

Molecular Formula

C6H13NNaO6Si

Molecular Weight

246.25 g/mol

IUPAC Name

sodium;(2S)-5-oxopyrrolidine-2-carboxylate;trihydroxy(methyl)silane

InChI

InChI=1S/C5H7NO3.CH6O3Si.Na/c7-4-2-1-3(6-4)5(8)9;1-5(2,3)4;/h3H,1-2H2,(H,6,7)(H,8,9);2-4H,1H3;/t3-;;/m0../s1

InChI Key

QNPJWELPASTNSU-QTNFYWBSSA-N

Isomeric SMILES

C[Si](O)(O)O.C1CC(=O)N[C@@H]1C(=O)[O-].[Na+]

Canonical SMILES

C[Si](O)(O)O.C1CC(=O)NC1C(=O)[O-].[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for Sodium 5 Oxo L Prolinate

Stereoselective Synthesis of the L-Configuration of 5-oxo-L-Prolinate

The synthesis of the enantiomerically pure L-configuration of 5-oxo-prolinate is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. L-pyroglutamic acid, the precursor to sodium L-pyroglutamate, is a readily available and inexpensive chiral starting material, often derived from L-glutamic acid. researchgate.netthieme-connect.de

One of the most common methods for preparing L-pyroglutamic acid is through the cyclization of L-glutamic acid. thieme-connect.deresearchgate.net This can be achieved by heating L-glutamic acid, leading to the intramolecular elimination of a water molecule. wikipedia.orgsciencemadness.org More controlled methods involve the use of acid catalysts to facilitate the cyclization. thieme-connect.de The resulting L-pyroglutamic acid can then be neutralized with a sodium base to yield Sodium 5-oxo-L-prolinate.

Stereoselective syntheses of substituted L-pyroglutamate derivatives often utilize L-pyroglutamic acid as a chiral template. For instance, the alkylation of N-protected pyroglutamic esters at the C4 position can be achieved with high stereocontrol. clockss.org Furthermore, a stereoselective synthesis of the ACE inhibitor trandolapril (B549266) has been developed, which employs a protected L-pyroglutamic acid derivative as a key starting material. thieme-connect.comd-nb.info This synthesis involves key steps such as α-allylation, a highly diastereoselective Hosomi–Sakurai reaction, and a ring-closing metathesis. thieme-connect.comd-nb.info

Another approach involves the stereoselective synthesis of 4-phenylamino-5-oxoproline derivatives. These syntheses have demonstrated that it is possible to introduce substituents onto the pyrrolidone ring without compromising the stereochemical integrity of the chiral centers. nih.gov The use of L-threonine derived oxazoles has also been explored for the substrate-controlled stereoselective alkylation to yield optically pure α-methylene-β-substituted pyroglutamates. nih.gov

Sustainable Chemical Synthesis Approaches for Sodium 5-oxo-L-Prolinate

In recent years, there has been a significant push towards the development of sustainable and environmentally friendly chemical processes. For the synthesis of Sodium 5-oxo-L-prolinate, this has led to the exploration of biocatalytic and green chemistry approaches.

A primary green method for obtaining L-pyroglutamic acid is the cyclization of L-glutamic acid, which is often produced through fermentation processes. thieme-connect.desciencemadness.org This enzymatic conversion is a key step in the glutathione (B108866) cycle in living organisms. wikipedia.org The direct cyclization of L-glutamic acid can be achieved by heating, which minimizes the use of hazardous reagents. sciencemadness.org

Enzymatic synthesis represents a significant advancement in the sustainable production of pyroglutamate (B8496135) derivatives. Lipases, for example, have been successfully used to catalyze the esterification of pyroglutamic acid. researchgate.netnih.gov A two-step process involving the lipase-catalyzed alcoholysis of a pyroglutamic acid alkyl ester intermediate has been shown to be an effective method for producing fatty esters of pyroglutamic acid. researchgate.netnih.govresearchgate.net The use of immobilized enzymes, such as lipase (B570770) B from Candida antarctica, allows for easier separation and recycling of the catalyst, further enhancing the sustainability of the process. google.com

The use of water as a solvent and the development of one-pot syntheses are also key aspects of green chemistry. L-proline nitrate (B79036) has been used as a recyclable, green catalyst for the synthesis of highly functionalized piperidines in a multi-component reaction, showcasing the potential for developing similar green catalytic systems for pyroglutamate synthesis. rsc.org

Synthesis ApproachKey FeaturesSustainability Aspect
Thermal Cyclization of L-Glutamic Acid Heating L-glutamic acid to induce intramolecular dehydration. sciencemadness.orgAtom-economical, avoids hazardous solvents and reagents.
Enzymatic Esterification Use of lipases to catalyze the esterification of pyroglutamic acid. researchgate.netnih.govMild reaction conditions, high selectivity, biodegradable catalyst.
Biocatalysis with Immobilized Enzymes Employing immobilized lipases for transesterification. google.comCatalyst reusability, simplified product purification.
L-Proline Catalyzed Reactions Use of L-proline as an organocatalyst for functionalization. eurekaselect.comMetal-free catalysis, often performed under mild conditions.

Functionalization and Modification of the Pyrrolidone Ring System

The pyrrolidone ring of 5-oxo-L-prolinate offers several sites for functionalization, allowing for the creation of a diverse library of derivatives. The C4 position is a common target for modification, and various methods have been developed to introduce substituents at this site. clockss.org

One established method is the alkylation of the lithium enolate of N-protected pyroglutamic esters to introduce substituents at the C4 position. clockss.org More recently, L-proline catalyzed asymmetric functionalization at the C4 position of (2S)-5-oxoproline methyl ester has been reported as a cost-effective and environmentally friendly alternative. eurekaselect.com This method avoids the use of expensive lithium enolates and low-temperature conditions. eurekaselect.com

The synthesis of 4-amino derivatives of 5-oxoproline has also been explored through the nucleophilic substitution of a bromine atom in a glutamate (B1630785) derivative. researchgate.net This approach allows for the introduction of various amino groups at the C4 position.

Functionalization is not limited to the C4 position. The synthesis of spirocyclic lactams has been achieved from pyroglutamic acid, involving the functionalization of the C5 position. clockss.org Additionally, a three-step procedure has been developed for the synthesis of multifunctionalized heterocycles starting from a glycidyl-substituted pyroglutamic acid ester. beilstein-journals.org Olefin metathesis has also been employed to create diversely functionalized pyrrolizidines and indolizidines from L-pyroglutamic acid. nih.gov

PositionFunctionalization StrategyResulting Structure
C4 Alkylation of N-protected pyroglutamic esters. clockss.org4-Alkyl-5-oxoprolinates
C4 L-proline catalyzed aldol/alkylation reactions. eurekaselect.com4-Substituted-(2S)-5-oxo-prolinates
C4 Nucleophilic substitution of a bromo-glutamate derivative. researchgate.net4-Amino-5-oxoprolinates
C5 Anodic amide oxidation followed by reaction with allylsilane. clockss.org5-Allylpyroglutamate derivatives
N1 N-alkylation with epibromohydrin. beilstein-journals.orgN-Glycidyl-pyroglutamate ester

Design and Synthesis of Novel Analogues with Targeted Biological Activities

The pyrrolidone scaffold present in Sodium 5-oxo-L-prolinate is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. nih.govresearchgate.net The derivatization of this scaffold has led to the discovery of novel analogues with a wide range of targeted biological activities.

A series of L-pyroglutamic acid analogues have been synthesized and evaluated for their antifungal activity against various plant pathogens, with some derivatives showing promising inhibitory effects. researchgate.netfrontiersin.orgnih.gov For instance, certain sulfonyl ester derivatives of L-pyroglutamic acid displayed moderate antifungal activity against Fusarium graminearum. frontiersin.org

In the realm of anticancer research, pyroglutamate analogues have been investigated as potential therapeutic agents. The stereoselective synthesis of pyroglutamate natural product analogs has yielded compounds that were evaluated for their anti-cancer and proteasome inhibition activity. nih.gov Furthermore, novel 5-oxopyrrolidine derivatives have been synthesized and shown to possess promising anticancer and antimicrobial activities. mdpi.com Structure-based design has also led to the identification of pyrrolidone derivatives as potent inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy. acs.org

The pyrrolidone core has also been incorporated into the design of enzyme inhibitors. Bicyclic lactams derived from pyroglutamic acid have served as scaffolds for the synthesis of conformationally restricted analogues of amino acids, which can act as enzyme inhibitors. ox.ac.ukrsc.org

Analogue ClassSynthetic ApproachTargeted Biological Activity
L-pyroglutamic acid esters Esterification with various alcohols. nih.govAntifungal, anti-inflammatory, neuritogenic. nih.gov
Sulfonyl ester derivatives Reaction of hydroxylated pyroglutamates with sulfonyl chlorides. frontiersin.orgAntifungal against plant pathogens. frontiersin.org
Pyrrolidone-based p53-MDM2 inhibitors Structure-based design and multi-step synthesis. acs.orgAnticancer. acs.org
Bicyclic lactams Cyclization strategies from pyroglutamic acid derivatives. ox.ac.ukrsc.orgEnzyme inhibition (e.g., conformationally restricted amino acid analogues). ox.ac.ukrsc.org

In Depth Elucidation of Metabolic and Biochemical Pathways Involving Sodium 5 Oxo L Prolinate

Enzymatic and Non-Enzymatic Formation Mechanisms from Precursor Amino Acids (e.g., Glutamate)

The formation of 5-oxo-L-proline, the anionic component of Einecs 308-916-5, can occur through both enzymatic and non-enzymatic pathways from precursor amino acids, primarily L-glutamate and L-glutamine. wikipedia.orgnih.gov

Enzymatic Formation: The principal enzymatic route for 5-oxo-L-proline synthesis is a key step in the γ-glutamyl cycle. unl.edutoxicologia.org.ar The enzyme γ-glutamylcyclotransferase (GGC) acts on γ-glutamyl dipeptides (formed by γ-glutamyl transpeptidase during amino acid transport) to catalyze the intramolecular cyclization of the γ-glutamyl moiety, releasing the free amino acid and forming 5-oxo-L-proline. unl.eduoup.comnih.gov

Another enzymatic pathway involves the conversion of L-glutamate to 5-oxo-L-proline. In some cases, if the availability of cysteine is limited, the intermediate γ-glutamyl phosphate, formed by γ-glutamylcysteine synthetase, can undergo autocyclization to produce 5-oxo-L-proline. toxicologia.org.arnih.gov Furthermore, N-terminal glutamine residues in proteins can be enzymatically converted to pyroglutamate (B8496135) by glutaminyl cyclases. wikipedia.org

Non-Enzymatic Formation: 5-oxo-L-proline can also be formed non-enzymatically through the spontaneous intramolecular cyclization of L-glutamate or L-glutamine. nih.govresearchgate.net This reaction involves the formation of a lactam ring through the elimination of a water molecule from glutamic acid or an ammonia (B1221849) molecule from glutamine. wikipedia.orggoogle.com This spontaneous conversion is known to occur in proteins and peptides where glutamic acid or glutamine is at the N-terminus, a modification that can affect protein structure and function. nih.govacs.org The rate of this non-enzymatic cyclization is influenced by factors such as pH and temperature, with increased formation observed at both acidic (pH 4) and alkaline (pH 8) conditions. nih.govacs.org

Role of Sodium 5-oxo-L-Prolinate as an Intermediary Metabolite in Cellular Systems

Sodium 5-oxo-L-prolinate is a significant intermediary metabolite, primarily recognized for its central role in the γ-glutamyl cycle. ebi.ac.ukontosight.ai This cycle is a six-enzyme catalytic pathway involved in both the synthesis and degradation of glutathione (B108866) (GSH) and the transport of amino acids across cell membranes. toxicologia.org.arontosight.ai

Within this cycle, 5-oxo-L-proline is formed from the breakdown of γ-glutamyl-amino acids. nih.gov Its own subsequent breakdown is a critical step for salvaging glutamate (B1630785). The enzyme 5-oxoprolinase, in an ATP-dependent reaction, hydrolyzes the lactam ring of 5-oxo-L-proline to regenerate L-glutamate. nih.govontosight.ai This glutamate can then be re-utilized for the synthesis of glutathione, completing the cycle. ontosight.ai

The role of 5-oxo-L-proline extends beyond just being a component of this cycle. It is considered a potential reservoir for glutamate, an essential excitatory neurotransmitter and a key building block for proteins and other metabolites. wikipedia.orgunl.edu The concentration of 5-oxo-L-proline in normal human plasma is typically between 20 and 50 μM. unl.edu Its accumulation, a condition known as 5-oxoprolinuria, can indicate disruptions in the γ-glutamyl cycle, often due to genetic deficiencies in enzymes like glutathione synthetase or 5-oxoprolinase, or acquired conditions that deplete glutathione stores. toxicologia.org.artaylorandfrancis.comidph.state.il.us

Interconnections with Glutathione and Proline Biosynthesis and Catabolism

The metabolism of Sodium 5-oxo-L-prolinate is intricately linked with the metabolic pathways of glutathione and proline.

Glutathione Metabolism: The most direct and significant interconnection is through the γ-glutamyl cycle. delawarekidney.com Glutathione, a tripeptide of glutamate, cysteine, and glycine (B1666218), is a major cellular antioxidant. unl.edu Its synthesis is initiated by γ-glutamylcysteine synthetase, which links glutamate and cysteine. unl.edu Glutathione synthetase then adds glycine to form glutathione. unl.edu The breakdown of glutathione often begins with γ-glutamyl transpeptidase, which transfers the γ-glutamyl moiety to an acceptor amino acid. The resulting γ-glutamyl-amino acid is then converted to 5-oxo-L-proline by γ-glutamylcyclotransferase. unl.eduoup.com The regeneration of glutamate from 5-oxo-L-proline by 5-oxoprolinase is essential for maintaining the cellular pool of glutamate required for de novo glutathione synthesis. ontosight.ai Therefore, 5-oxo-L-proline is a direct product of glutathione turnover and a precursor for the glutamate needed for its resynthesis.

Proline Metabolism: There are also connections between 5-oxo-L-proline and proline metabolism. Both are cyclic amino acid derivatives, and some studies suggest competitive interactions in their transport and metabolism. pnas.org For instance, renal transport systems for L-proline have been shown to also transport 5-oxo-L-proline, although with different affinities and sodium dependencies. nih.gov While direct enzymatic conversion pathways between proline and 5-oxo-L-proline in mammalian systems are not well-established, their structural similarity and shared transport mechanisms suggest a metabolic relationship. In some plants, the increase of 5-oxoprolinase activity has been linked to proline metabolism as part of a stress response. researchgate.net

Regulatory Mechanisms of Sodium 5-oxo-L-Prolinate Levels in Biological Contexts

The cellular concentration of Sodium 5-oxo-L-prolinate is tightly regulated to ensure proper metabolic function and prevent its potentially detrimental accumulation. The primary regulatory points are the enzymes responsible for its synthesis and degradation.

Key Regulatory Enzymes:

EnzymeFunctionRegulatory Control
γ-Glutamylcyclotransferase (GGC) Catalyzes the formation of 5-oxo-L-proline from γ-glutamyl-amino acids. unl.eduIts activity is dependent on the availability of its substrate, which is generated by γ-glutamyl transpeptidase during glutathione breakdown and amino acid transport. nih.gov
5-Oxoprolinase (OPLAH) Catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. ontosight.aiThis is a rate-limiting step in the degradation of 5-oxo-L-proline. njmonline.nl The enzyme's activity is crucial for preventing the accumulation of 5-oxo-L-proline. Inhibition of this enzyme leads to a significant increase in tissue and urinary levels of 5-oxoproline. pnas.org
γ-Glutamylcysteine Synthetase The rate-limiting enzyme in glutathione synthesis. taylorandfrancis.comIt is subject to feedback inhibition by glutathione. taylorandfrancis.com When glutathione levels are low, this inhibition is lifted, leading to increased production of γ-glutamylcysteine. If this intermediate accumulates, it can be converted to 5-oxo-L-proline. taylorandfrancis.comnjmonline.nl

Mechanistic Investigations of Sodium 5 Oxo L Prolinate at the Molecular and Supramolecular Scale

Identification and Characterization of Specific Molecular Interaction Partners

Sodium 5-oxo-L-prolinate has been shown to interact with specific transporter proteins, which facilitate its movement across cellular membranes. Key interaction partners include members of the solute carrier (SLC) family of transporters.

Sodium-Coupled Monocarboxylate Transporters (SMCTs):

SLC5A8 (SMCT1): This transporter is a sodium-coupled monocarboxylate transporter that mediates the electrogenic transport of pyroglutamate (B8496135) (5-oxo-L-proline). uniprot.orgdrugbank.comatlasgeneticsoncology.org It is expressed in various tissues, including the small intestine, colon, thyroid gland, kidney, and brain. atlasgeneticsoncology.org The transport process is driven by an inward electrochemical sodium ion gradient. atlasgeneticsoncology.org

SLC16A1 (MCT1): This monocarboxylate transporter is also involved in the transport of 5-oxoproline. nih.govnih.gov Studies using human astrocyte cell models have indicated that H+-coupled 5-oxoproline transport is primarily mediated by SLC16A1. nih.govresearchgate.net The interaction with SLC16A1 is significant as this transporter is expressed in astrocytes, suggesting a role for 5-oxoproline in brain metabolism. nih.govresearchgate.net

The identification of these transporters as specific molecular interaction partners provides a mechanistic basis for how sodium 5-oxo-L-prolinate is taken up by cells in different tissues.

Modulation of Receptor Binding and Enzyme Catalysis by Sodium 5-oxo-L-Prolinate

Sodium 5-oxo-L-prolinate and its derivatives can influence the activity of enzymes and bind to specific receptors, thereby modulating their function.

Enzyme Catalysis: 5-Oxoprolinase

The primary enzyme that metabolizes 5-oxo-L-proline is 5-oxoprolinase (OPLAH) , a hydrolase that catalyzes the conversion of 5-oxo-L-proline to L-glutamate. wikipedia.orgdrugbank.com This reaction is coupled with the hydrolysis of ATP to ADP and inorganic phosphate. wikipedia.org

Kinetic studies of 5-oxoprolinase from various sources have been conducted to determine its catalytic efficiency. For instance, 5-oxoprolinase purified from rat kidney exhibits Michaelis-Menten kinetics with limiting Michaelis constants (Km) for 5-oxo-L-proline and MgATP2θ calculated to be 31.6 ± 2.3 µM and 172.7 ± 11.5 µM, respectively. nih.gov The enzyme from Saccharomyces cerevisiae has a Km of 159 μM for 5-oxoproline. oup.com

Enzyme SourceSubstrateKm (µM)Vmax
Rat Kidney5-oxo-L-proline31.6 ± 2.31.2 ± 0.02 µmol x min-1
Rat KidneyMgATP2θ172.7 ± 11.5
Saccharomyces cerevisiae5-oxo-L-proline1593.5 nmol h−1 µg−1 protein
Rat Kidney5-oxo-L-proline0.05 mM
Rat KidneyATP0.17 mM
This table presents kinetic data for 5-oxoprolinase from different biological sources.

Receptor Binding: Endothelin Receptors

While sodium 5-oxo-L-prolinate itself is not a primary ligand for endothelin receptors, synthetic derivatives of 1,3-diaryl-5-oxo-proline have been investigated as potential endothelin receptor (ETR) ligands. vulcanchem.commdpi.com Endothelin receptors, ETA and ETB, are G protein-coupled receptors involved in vasoconstriction and other physiological processes. mdpi.comnih.govsemanticscholar.org

In one study, a 1,3-diaryl-5-oxo-proline analog, compound 31h , demonstrated selective binding to ETA receptors with a Ki of 3.3 ± 1.1 µM, while showing no affinity for ETB receptors. vulcanchem.commdpi.comresearchgate.net Molecular docking studies suggest that the 5-oxo group of these derivatives participates in hydrogen bonding within the receptor's binding pocket. vulcanchem.com The stereochemistry of these molecules, specifically the trans configuration between the carboxylic acid and the aromatic substituent, is crucial for optimizing receptor binding. vulcanchem.com

Influence on Cellular Signaling Cascades and Transcriptional Regulation

Sodium 5-oxo-L-prolinate can act as a signaling molecule, influencing cellular cascades and the regulation of gene expression, particularly in microorganisms.

Signaling in Salmonella enterica

In Salmonella enterica serovar Typhimurium, exposure to 5-oxoproline (5OP) has been shown to trigger specific cellular responses. nih.govresearchgate.net

Cellular Aggregation: 5OP induces cellulose-dependent cellular aggregation by reducing the levels of cyclic-di-GMP. nih.govresearchgate.net This response is dependent on the proteins YfeA and BcsA. nih.govresearchgate.net Interestingly, L-proline does not trigger this aggregation and can act as an inhibitor of 5OP-dependent aggregation. nih.govresearchgate.net The sensing of 5OP for this pathway appears to be extracellular, as a knockout of the L-proline transporter does not affect this response. nih.govresearchgate.net

Transcriptional Regulation: Exposure to 5OP leads to the upregulation of the mgtCBR operon , which is known to be activated during host invasion. nih.govresearchgate.netresearchgate.net This regulation is indirect and mediated through changes in pH, being dependent on the PhoPQ two-component regulatory system . nih.govresearchgate.netresearchgate.net This transcriptional response is independent of the YfeA and BcsA proteins involved in the aggregation pathway, indicating two distinct signaling pathways are activated by 5OP in Salmonella. nih.govresearchgate.net

These findings suggest that Salmonella can utilize 5-oxoproline as a specific environmental signal to modulate its behavior.

Insights into Structure-Function Relationships via Site-Directed Mutagenesis Studies

Site-directed mutagenesis is a powerful technique used to understand the relationship between the structure of a protein and its function by making specific changes to its amino acid sequence. neb.com This approach has been applied to the molecular partners of sodium 5-oxo-L-prolinate to elucidate their mechanisms of action.

In Vitro Studies on 5-Oxoprolinase

Site-directed mutagenesis of 5-oxoprolinase from Saccharomyces cerevisiae has revealed key structural features necessary for its enzymatic activity. oup.com

Domain Structure: The enzyme is composed of two distinct and functionally separable domains, an N-terminal HyuA-like domain and a C-terminal HyuB-like domain. oup.com

ATPase Motif: Mutagenesis studies identified an 'actin-like ATPase motif' within the HyuA domain. oup.com Mutations of key residues within this motif resulted in a complete loss of both ATPase and 5-oxoprolinase activity, confirming its critical role in the enzyme's function. oup.com

Investigations of the SLC16A1 Transporter

Site-directed mutagenesis has also been employed to study the transport of 5-oxoproline by the monocarboxylate transporter SLC16A1. nih.govnih.govresearchgate.net

Effect of Polymorphism: A known single nucleotide polymorphism (rs1049434) in the SLC16A1 gene, which results in an amino acid change, was investigated. nih.govnih.govresearchgate.net An SLC16A1 mutant created to mimic this polymorphism showed an increased Michaelis constant (Km) for both 5-oxoproline and lactate (B86563) transport compared to the wild-type transporter. nih.govnih.gov This indicates a reduced affinity of the mutant transporter for its substrates.

Proton Activation: The study also revealed that the proton concentration required for half-maximal activation of transport activity was increased in the mutant, suggesting an alteration in the coupling of proton and substrate transport. nih.gov

Advanced Analytical and Spectroscopic Characterization of Sodium 5 Oxo L Prolinate

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of sodium 5-oxo-L-prolinate, offering high sensitivity and specificity for its detection and quantification in complex matrices like fermentation media or protein digests. researchgate.netsciex.com The method separates the analyte from other components using liquid chromatography, followed by detection with a mass spectrometer that provides mass-to-charge ratio (m/z) information, enabling unambiguous identification. researchgate.net

Various LC modes can be employed, including reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC). researchgate.netnih.gov HILIC is particularly effective for retaining and separating highly polar compounds like pyroglutamic acid. researchgate.net For detection, electrospray ionization (ESI) is commonly used, typically in positive ion mode, where the protonated molecule [M+H]⁺ is observed at an m/z of approximately 130.05. mdpi.com Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the parent ion. mdpi.com

Research has focused on developing and validating LC-MS methods for quantifying pyroglutamic acid and related metabolites in diverse biological samples. researchgate.net These methods are crucial for applications such as monitoring the chemical conversion of N-terminal glutamine or glutamate (B1630785) residues to pyroglutamate (B8496135) in therapeutic monoclonal antibodies, a modification that can impact protein stability and efficacy. nih.gov

Table 1: Example LC-MS Parameters for Pyroglutamic Acid Analysis

Parameter Condition Reference
Chromatography Mode Hydrophilic Interaction Liquid Chromatography (HILIC) researchgate.net
Column SeQuant ZIC-HILIC (50 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A 0.1% Formic Acid in Water researchgate.netnih.gov
Mobile Phase B 0.1% Formic Acid in Acetonitrile researchgate.net
Flow Rate 0.2 - 0.3 mL/min researchgate.netnih.gov
Ionization Mode Electrospray Ionization (ESI), Positive mdpi.com
Precursor Ion (m/z) 130.05 [M+H]⁺ mdpi.com

| Product Ion (m/z) | 84.04 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of sodium 5-oxo-L-prolinate. creative-proteomics.com Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, confirming the identity and purity of the compound. researchgate.net

In the ¹H NMR spectrum of L-pyroglutamic acid in a neutral aqueous solution (which is representative of the sodium salt), distinct signals corresponding to the protons in the pyrrolidone ring are observed. nih.govhmdb.ca The α-proton (H2) typically appears as a multiplet around 4.1-4.2 ppm. The β-protons (H3) and γ-protons (H4) are observed as multiplets in the upfield region, generally between 1.9 and 2.6 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each of the five carbon atoms in the molecule. The carbonyl carbons of the carboxylate and the lactam are the most downfield, appearing around 180 ppm and 178 ppm, respectively. The α-carbon (C2) resonates near 58 ppm, while the methylene (B1212753) carbons of the ring (C3 and C4) are found further upfield. nih.gov Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, fully assigning the spectrum and providing insights into the molecule's conformation in solution.

Table 2: Typical NMR Chemical Shifts (δ) for L-Pyroglutamic Acid in D₂O/H₂O

Atom ¹H NMR Shift (ppm) ¹³C NMR Shift (ppm)
C2 (α-CH) ~4.17 (dd) ~58.1
C3 (β-CH₂) ~2.03 (m), ~2.41 (m) ~31.5
C4 (γ-CH₂) ~2.48 (m) ~27.4
C5 (Lactam C=O) - ~180.2
C1 (Carboxylate C=O) - ~178.5

Note: Values are approximate and can vary based on solvent, pH, and instrument frequency. Data compiled from public spectral databases. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of sodium 5-oxo-L-prolinate by probing the vibrational modes of its chemical bonds. ibm.com These methods are valuable for identifying functional groups and confirming the compound's structure. researchgate.net

The IR spectrum of pyroglutamic acid is dominated by strong absorption bands corresponding to its key functional groups. A prominent feature is the C=O stretching vibration of the carboxylic acid group (or carboxylate in the salt form), typically seen around 1700-1730 cm⁻¹. The C=O stretch of the five-membered lactam ring appears at a slightly lower frequency, often near 1680-1700 cm⁻¹. The N-H stretching vibration of the lactam is observed as a broad band in the region of 3100-3300 cm⁻¹. Additionally, C-H stretching and bending vibrations are present in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively. nist.gov

Raman spectroscopy provides complementary information. researchgate.net While the C=O stretching bands are also visible in the Raman spectrum, other vibrations, such as those of the C-C backbone of the pyrrolidone ring, may be more prominent than in the IR spectrum. Comparing the IR and Raman spectra can give a more complete picture of the molecule's vibrational properties. researchgate.net

Table 3: Key Vibrational Bands for L-Pyroglutamic Acid

Vibrational Mode Approximate Wavenumber (cm⁻¹) Spectroscopy Method
N-H Stretch (Lactam) 3300 - 3100 IR
C-H Stretch 3000 - 2800 IR, Raman
C=O Stretch (Carboxylic Acid/Carboxylate) 1730 - 1700 IR, Raman
C=O Stretch (Lactam) 1700 - 1680 IR, Raman
CH₂ Bending (Scissoring) ~1465 IR, Raman
COO⁻ Symmetric Stretch ~1400 IR, Raman

Note: Wavenumbers are approximate and based on data for L-pyroglutamic acid. nist.govresearchgate.net

Electrochemical and Sensor-Based Methodologies for In Situ Monitoring

Electrochemical methods offer a promising avenue for the rapid, sensitive, and potentially in-situ monitoring of sodium 5-oxo-L-prolinate. rjonco.com These techniques rely on measuring the electrical response (such as current or potential) resulting from an electrochemical reaction involving the analyte at an electrode surface.

While pyroglutamic acid itself is not easily oxidized or reduced, sensor development can proceed through indirect methods or by using specialized electrode modifications. One approach involves molecularly imprinted polymers (MIPs). researchgate.net In this technique, a polymer is created with binding sites specifically designed to recognize the shape and functionality of the pyroglutamate molecule. When the analyte binds to the MIP-modified electrode, it can cause a measurable change in an electrochemical property like capacitance or impedance, allowing for sensitive detection. researchgate.net Research has demonstrated the feasibility of creating MIP-based electrochemical sensors for the enantio-selective analysis of pyroglutamic acid isomers. researchgate.net

Another strategy involves enzymatic biosensors. For the related amino acid L-proline, biosensors have been developed using proline dehydrogenase, an enzyme that catalyzes its oxidation. rsc.org A similar approach could theoretically be adapted using an enzyme that specifically interacts with pyroglutamate, such as 5-oxoprolinase, which converts 5-oxo-L-proline to L-glutamate. researchgate.net The enzymatic reaction could be coupled to an electrochemical transducer to generate a signal proportional to the analyte concentration. These sensor-based methodologies hold potential for real-time process monitoring in bioreactors or for clinical diagnostics. nih.govunive.it

Computational Chemistry and Theoretical Modeling of Sodium 5 Oxo L Prolinate Behavior

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Sodium 5-oxo-L-prolinate, DFT calculations can elucidate fundamental aspects of its molecular properties. Studies on the closely related L-pyroglutamic acid (LPGA) using DFT with the B3LYP hybrid functional and a 6-311++G(d,p) basis set have been performed to analyze its structure, vibrational modes, and electronic properties. researchgate.net

Such calculations for Sodium 5-oxo-L-prolinate would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this, a range of electronic properties can be determined. The distribution of electron density, for instance, can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net For the 5-oxo-L-prolinate anion, negative regions would be expected around the carboxylate and ketone oxygen atoms, while positive regions may be associated with the amide proton. researchgate.net

Furthermore, DFT is used to calculate frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can provide insights into intramolecular stability arising from charge delocalization and hyperconjugative interactions. researchgate.netdergipark.org.tr

Table 1: Illustrative DFT-Calculated Properties for the 5-oxo-L-prolinate Anion This table presents hypothetical data based on typical DFT calculation outputs for similar molecules.

Parameter Illustrative Value Significance
Total Energy -475.123 Hartrees Represents the ground state energy of the molecule.
HOMO Energy -6.8 eV Indicates the energy of the outermost electrons; related to the ability to donate electrons.
LUMO Energy -0.5 eV Indicates the energy of the lowest energy state for an accepted electron; related to electron affinity.
HOMO-LUMO Gap 6.3 eV Correlates with chemical reactivity and stability.
Dipole Moment 4.5 Debye Measures the overall polarity of the molecule, influencing solubility and intermolecular forces.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation for Sodium 5-oxo-L-prolinate in an aqueous environment would provide a detailed view of its dynamic behavior. These simulations solve Newton's equations of motion for a system of interacting particles, offering insights into conformational changes, solvation structure, and transport properties. ucl.ac.ukcopernicus.org

A key application of MD would be to study the conformational landscape of the five-membered pyrrolidone ring. DFT studies on L-pyroglutamic acid have identified multiple stable conformers with small energy differences, and MD simulations can show the transitions between these states over time. dergipark.org.tr

Another critical aspect is the simulation of solvation. MD simulations explicitly model the interactions between the solute (Sodium 5-oxo-L-prolinate) and solvent (water) molecules. This allows for a detailed analysis of the hydration shell around the sodium cation and the 5-oxo-L-prolinate anion. copernicus.orgacs.org Key metrics derived from these simulations include radial distribution functions (RDFs), which describe how the density of water molecules varies as a function of distance from different atoms in the solute. The residence time of water molecules within these hydration shells can also be calculated, providing a measure of the strength of the ion-water and anion-water interactions. acs.org Studies on aqueous NaCl solutions show that such simulations can accurately predict properties like diffusion coefficients and molar conductivities. ucl.ac.ukacs.org

Table 2: Typical Parameters and Outputs from an MD Simulation of Sodium 5-oxo-L-prolinate in Water This table provides an example of the setup and expected results from an MD simulation.

Parameter / Output Example Value / Description Purpose / Insight
Force Field CHARMM36m / AMBER A set of parameters used to define the potential energy of the system. biorxiv.org
Simulation Box Cubic box with periodic boundary conditions Simulates a bulk solution by eliminating edge effects. copernicus.org
Simulation Time 200 ns The duration of the simulation, which must be long enough to sample relevant motions.
Output: RMSD Root-Mean-Square Deviation Measures the average change in displacement of atoms, indicating conformational stability.
Output: RDF Radial Distribution Function for Na-O(water) Shows the structure of the hydration shell around the sodium ion.
Output: SASA Solvent Accessible Surface Area Quantifies the surface area of the molecule exposed to the solvent, relevant for interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological and Chemical Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a compound and its biological activity or chemical efficacy. jocpr.comtandfonline.com For a compound like Sodium 5-oxo-L-prolinate, QSAR could be employed to predict its performance in various applications, such as its efficacy as a skin conditioning agent or its potential bio-inhibitory properties.

The process involves generating a set of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies), and hydrophobic (e.g., LogP) characteristics. jocpr.com A mathematical model, often using Multiple Linear Regression (MLR) or machine learning algorithms, is then built to relate these descriptors to an experimentally measured activity. jocpr.comresearchgate.net

For instance, a hypothetical QSAR model could be developed to predict the moisturizing efficacy of various pyroglutamate (B8496135) derivatives. Descriptors for Sodium 5-oxo-L-prolinate, such as its topological polar surface area (TPSA) and LogP, would be used as inputs. chemscene.com The quality of a QSAR model is assessed by its statistical robustness, including its correlation coefficient (R²) and cross-validation coefficient (Q²), which indicate its predictive power for new, untested compounds. tandfonline.com

Table 3: Example Molecular Descriptors for a Hypothetical QSAR Model of 5-oxo-L-prolinate Derivatives This table lists common descriptors used in QSAR studies.

Descriptor Definition Relevance to Activity
LogP Octanol-water partition coefficient Measures hydrophobicity, affecting membrane permeability and interaction with nonpolar environments.
TPSA Topological Polar Surface Area Sum of surfaces of polar atoms; relates to hydrogen bonding potential and transport properties.
Molecular Weight Mass of the molecule A basic descriptor related to size and steric effects.
HOMO Energy Energy of the Highest Occupied Molecular Orbital An electronic descriptor related to the molecule's ability to act as an electron donor in reactions.
Number of H-bond Donors/Acceptors Count of atoms capable of donating/accepting hydrogen bonds Crucial for specific interactions with biological targets like proteins.

Reaction Mechanism Elucidation Through Computational Pathways Analysis

Computational chemistry provides indispensable tools for elucidating complex reaction mechanisms at the molecular level. For Sodium 5-oxo-L-prolinate, this involves modeling potential chemical transformations, such as the hydrolysis of the amide (lactam) bond or reactions involving the ketone group. The goal is to map the entire potential energy surface of the reaction, identifying reactants, products, intermediates, and, most importantly, transition states. mdpi.com

Using methods like DFT, researchers can calculate the activation energy (the energy barrier that must be overcome for the reaction to occur) for different proposed pathways. tandfonline.com The pathway with the lowest activation energy is typically the most favorable and likely to occur. For example, computational studies on the non-enzymatic formation of pyroglutamic acid from glutamic acid have shown that water molecules can act as catalysts, lowering the activation barrier of the cyclization reaction. tandfonline.comacs.org

For the 5-oxo-L-prolinate anion, a computational study could investigate its stability and potential degradation pathways. For instance, the mechanism of base-catalyzed hydrolysis of the cyclic amide bond could be explored. This would involve modeling the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide, the formation of a tetrahedral intermediate, and the subsequent ring-opening. escholarship.orgresearchgate.net By comparing the energy profiles of different potential mechanisms, a definitive pathway can be proposed. The Activation Strain Model is one tool used to analyze the components of the energy barrier, separating it into the energy required to distort the reactants into their transition-state geometries (strain) and the actual interaction energy between the distorted molecules. mdpi.com

Table 4: Illustrative Energy Profile for a Hypothetical Reaction Pathway This table shows a simplified example of calculated energies for steps in a chemical reaction.

Reaction Step Species Relative Free Energy (kcal/mol) Description
1 Reactants 0.0 Starting materials (e.g., 5-oxo-L-prolinate + H₂O).
2 Transition State 1 (TS1) +20.5 Energy barrier for the initial nucleophilic attack. researchgate.net
3 Intermediate -5.2 A transient, relatively stable species formed after the first step.
4 Transition State 2 (TS2) +15.8 Energy barrier for the breakdown of the intermediate to form products.
5 Products -12.0 Final, stable products of the reaction (e.g., glutamate).

Environmental Chemistry and Biogeochemical Cycling of Sodium 5 Oxo L Prolinate

Biodegradation Pathways and Rates in Aquatic and Terrestrial Environments

Sodium 5-oxo-L-prolinate is considered to be readily biodegradable in both aquatic and terrestrial environments. makingcosmetics.com Its degradation is primarily a biological process, driven by microorganisms that utilize it as a source of carbon and nitrogen. frontiersin.orgbiorxiv.org

The central pathway for its biodegradation is the enzymatic hydrolysis of the 5-oxoproline molecule to L-glutamate, a fundamental amino acid in cellular metabolism. nih.govresearchgate.net This reaction is catalyzed by the enzyme 5-oxoprolinase, which has been identified in a wide range of bacteria. researchgate.netuni-duesseldorf.denih.gov Once converted to glutamate (B1630785), the molecule enters central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production or is used for the synthesis of other amino acids and cellular components. mdpi.comnih.gov

Standardized biodegradability tests, such as the OECD 301 series, are used to quantify the rate of degradation. For substances like Sodium 5-oxo-L-prolinate, the OECD 301F (Manometric Respirometry) test is suitable. aropha.comaropha.com This test measures oxygen consumption by microorganisms as they metabolize the test substance over 28 days. aropha.com A substance is considered "readily biodegradable" if it reaches 60% degradation within a 10-day window during the test period. aropha.comnih.gov While specific OECD 301F results for Sodium 5-oxo-L-prolinate are not publicly detailed in the search results, its classification as readily biodegradable indicates it would meet this criterion.

Table 7.1: Biodegradation Data for Sodium 5-oxo-L-Prolinate

Parameter Finding Reference
Biodegradability Classification Readily biodegradable. makingcosmetics.com
Primary Degradation Pathway Enzymatic hydrolysis to L-glutamate via 5-oxoprolinase. nih.govresearchgate.netnih.gov
Microbial Utilization Serves as a carbon and nitrogen source for various bacteria. frontiersin.orgbiorxiv.orgmicrobiologyresearch.org
Standard Test Guideline OECD 301F (Manometric Respirometry Test). aropha.comaropha.comnih.gov
Ready Biodegradability Pass Level >60% biodegradation in a 10-day window within 28 days. aropha.comnih.gov

Photochemical and Chemical Degradation Mechanisms in Natural Systems

In natural systems, the degradation of a chemical compound can be influenced by abiotic factors such as sunlight (photochemical degradation) and water (hydrolysis).

Photochemical Degradation: Direct photochemical degradation of Sodium 5-oxo-L-prolinate by sunlight is not considered a significant environmental fate process. The molecule does not possess chromophores that would lead to significant absorption of environmentally relevant UV radiation, and it is reported to not contribute to phototoxicity. makingcosmetics.com

Chemical Degradation (Hydrolysis): The lactam ring in the 5-oxoproline structure is susceptible to hydrolysis, which would break the ring and form glutamic acid. Under neutral pH conditions typical of most natural waters, this hydrolysis is slow. However, the rate can be accelerated under strongly acidic or alkaline conditions, or at high temperatures. wikipedia.orgscientific.net For instance, heating monosodium glutamate above 100°C can lead to the formation of sodium pyroglutamate (B8496135). atamanchemicals.com Similarly, the thermal degradation of polymers like poly(γ-glutamic acid) above 200°C proceeds via an "unzipping" mechanism that generates pyroglutamic acid. tdx.cat While these conditions are not typical of most natural environments, they indicate the compound's potential for chemical transformation.

Table 7.2: Abiotic Degradation Profile of Sodium 5-oxo-L-Prolinate

Degradation Mechanism Relevance in Natural Systems Conditions for Enhanced Degradation Reference
Photochemical Degradation Not significant. Not applicable. makingcosmetics.com
Chemical Hydrolysis Slow at neutral pH. High temperature; strongly acidic or alkaline pH. scientific.netatamanchemicals.comtdx.cat

Interaction with Soil Components and Sediment Dynamics

The mobility of Sodium 5-oxo-L-prolinate in the terrestrial environment is governed by adsorption and desorption processes on soil particles and sediments. These processes are influenced by the compound's properties and the characteristics of the soil, such as organic carbon content, clay content, and pH. epa.gov

As a highly water-soluble and anionic compound, Sodium 5-oxo-L-prolinate is expected to have low adsorption to soil and sediment particles, which often carry a net negative charge. ajol.infoontosight.ai This suggests a high potential for mobility in the soil column. The distribution coefficient (Koc), which normalizes the adsorption coefficient (Kd) to the organic carbon content of the soil, is a key parameter for predicting mobility. A low Koc value indicates weak adsorption and high mobility. Specific Koc values for Sodium 5-oxo-L-prolinate are available in detailed registration dossiers like those submitted to ECHA. europa.eu

The presence of sodium ions can also influence soil chemistry. High concentrations of sodium can affect soil structure and the mobility of other ions. mdpi.com However, given its rapid biodegradation, the long-term impact of Sodium 5-oxo-L-prolinate on soil structure and ion dynamics is likely to be minimal.

Table 7.3: Soil Interaction and Mobility Parameters

Parameter Expected Value/Behavior Influencing Factors Reference
Adsorption/Desorption Low adsorption, high desorption predicted. Soil organic carbon, clay content, pH. epa.govmdpi.com
Soil Mobility High potential for mobility in soil. High water solubility, anionic nature, low adsorption. ajol.infoontosight.ai
Distribution Coefficient (Koc) Expected to be low. Data available in regulatory dossiers (e.g., ECHA). europa.eu

Role in Nutrient Cycling and Microbial Ecology

Sodium 5-oxo-L-prolinate, as pyroglutamic acid, is a significant intermediate in the nitrogen cycle and plays a role in the ecology of soil and sediment microorganisms. mdpi.com

Nutrient Cycling: The compound is a key player in the γ-glutamyl cycle, a pathway for the synthesis and degradation of glutathione (B108866), which is vital for cellular function and amino acid transport. nih.govtandfonline.com The enzymatic conversion of 5-oxoproline to glutamate makes it a direct link to the broader nitrogen metabolic network. researchgate.net Studies have shown that it can serve as an effective nitrogen source for various bacteria, including agriculturally important species like Rhizobium leguminosarum and other soil microbes like Bacillus subtilis. biorxiv.orgmicrobiologyresearch.orgasm.org This utilization by microbes incorporates its nitrogen into microbial biomass, making it available within the soil food web. The non-enzymatic conversion of glutamine to 5-oxoproline and ammonia (B1221849) under certain conditions further demonstrates its connection to ammonia assimilation pathways. oup.com

Microbial Ecology: The availability of 5-oxoproline can influence microbial community structure and activity. As a readily available source of both carbon and nitrogen, it can support robust microbial growth. biorxiv.org For example, the pathogenic bacterium Clostridioides difficile can use 5-oxoproline as a nutrient source, detoxifying it to glutamate to promote its growth. biorxiv.org In agricultural contexts, pyroglutamic acid has been identified as a component in fermented fertilizers ("Jiaosu") where it can be utilized by soil microorganisms, potentially contributing to the decomposition of organic matter. frontiersin.org Furthermore, its application to plants has been shown to mitigate stress and increase the abundance of beneficial soil microorganisms, such as phosphate-solubilizing bacteria and fungi. csic.es

Table 7.4: Role in Biogeochemical Processes

Process Role of Sodium 5-oxo-L-Prolinate Key Organisms/Pathways Reference
Nitrogen Cycling Serves as a readily available nitrogen source. Rhizobium, Bacillus, C. difficile. biorxiv.orgmicrobiologyresearch.orgasm.org
Intermediate in the γ-glutamyl cycle. γ-glutamyl cycle, 5-oxoprolinase. nih.govtandfonline.com
Carbon Cycling Serves as a carbon source for microbial metabolism. Heterotrophic bacteria. frontiersin.orgbiorxiv.org
Microbial Ecology Can influence microbial community composition and activity. Soil bacteria and fungi. csic.esfrontiersin.org
Promotes growth of certain beneficial plant-associated microbes. Phosphate-solubilizing microorganisms. csic.es

Emerging Research Directions and Future Perspectives for Sodium 5 Oxo L Prolinate in Chemical Science

Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding

The pursuit of a holistic understanding of the roles of Sodium 5-oxo-L-prolinate in biological and chemical systems is increasingly reliant on the integration of omics technologies. Metabolomics and proteomics, in particular, provide powerful platforms to observe the molecule's behavior and impact.

Metabolomics: Metabolomic studies frequently identify 5-oxo-L-proline as a significant metabolite in various biological contexts. For instance, untargeted metabolomics has been used to investigate the biochemical changes in organisms under stress. In a study on Bacillus mycoides, 5-oxo-D-proline (the D-enantiomer) was monitored in the extracellular medium to understand the bacterial response to selenite (B80905) exposure. frontiersin.org Similarly, in a study on the Chinese soft-shelled turtle under cold stress, metabolomic analysis revealed that L-proline and 5-oxo-D-proline were consumed, suggesting their role in metabolic adaptation. mdpi.com In medical research, metabolomics of perilymphatic fluid in sheep identified 5-oxo-L-proline as one of several upregulated metabolites following noise-induced hearing loss, pointing to its potential as a biomarker. mdpi.comresearchgate.net Gas chromatography-mass spectrometry (GC-MS) based metabolomics has also differentiated beef types, with Holstein sirloin being characterized by a higher abundance of components like 5-oxoproline compared to Wagyu. researchgate.net

Proteomics: In proteomics, the focus is often on the post-translational modification of proteins where N-terminal glutamine or glutamic acid residues cyclize to form pyroglutamate (B8496135) (pGlu). wikipedia.orgfrontiersin.org This modification can be crucial for protein stability and function. Proteomic datasets have confirmed this widespread modification in various bacteria, such as those from the Bacteroidetes phylum, where N-terminal pyroglutamate residues are frequently identified on substrates of Signal Peptidase I (SPI). frontiersin.org The formation of pyroglutamate on fungal lignocellulolytic enzymes, such as cellobiohydrolase 1 (CBH-1), has been shown to enhance thermal stability and resistance to proteolytic cleavage. asm.org The detection of these modifications is a significant aspect of proteomics, as the conversion can impact protein identification and characterization. biorxiv.orgresearchgate.net

Integrated Omics: A truly holistic understanding emerges from the integration of these omics approaches. For example, a multi-omics study on oil palm's response to salinity stress combined transcriptomics, proteomics, and metabolomics to identify key affected pathways, such as cysteine and methionine metabolism. embrapa.br By correlating changes in the metabolome (e.g., levels of 5-oxo-L-proline) with changes in the proteome (protein expression and modifications like pyroglutamation) and transcriptome, researchers can build comprehensive models of cellular and systemic responses. This integrated approach is essential for deciphering the complex roles of metabolites like Sodium 5-oxo-L-prolinate, moving beyond simple quantification to understanding its functional impact within a larger biological network. jelsciences.com

Table 1: Selected Metabolomics Studies Identifying 5-Oxo-L-proline

Research Area Organism/System Analytical Method Key Finding Regarding 5-Oxo-L-proline Reference(s)
Environmental Microbiology Bacillus mycoides Untargeted Metabolomics Monitored as an extracellular metabolite in response to selenite stress. frontiersin.org
Animal Physiology Chinese Soft-shelled Turtle Multi-Omics Analysis Consumed during cold stress, suggesting a role in metabolic adaptation. mdpi.com
Audiology Sheep Perilymphatic Fluid LC-MS/MS Metabolomics Upregulated following noise-induced hearing loss. mdpi.comresearchgate.net
Food Science Bovine Sirloin (Wagyu vs. Holstein) GC-MS Metabolomics Higher abundance in Holstein beef, contributing to taste profile. researchgate.net
Human Health Human Urine GC-MS High concentrations linked to metabolic acidosis after certain drug administrations. de-intensivist.nl

Exploration of Novel Catalytic and Material Science Applications

Beyond its biological roles, the unique structure of the 5-oxoprolinate core is being explored for novel applications in catalysis and material science.

Catalysis: The parent amino acid, L-proline, and its derivatives are well-established as versatile organocatalysts in asymmetric synthesis, facilitating various C-C bond-forming reactions like Aldol and Mannich reactions. organic-chemistry.orgcjcatal.comeurekaselect.com The rigid, chiral pyrrolidine (B122466) ring is key to their catalytic efficacy. organic-chemistry.org Research is extending to more complex proline-based structures for new catalytic activities. While direct catalytic applications of Sodium 5-oxo-L-prolinate are not extensively documented, research into pyroglutamate derivatives suggests potential. For instance, the synthesis of pyroglutamate lauroyl ester has been achieved using both biocatalysis and chemical catalysis with an acidic resin, indicating the reactivity of the pyroglutamate structure. researchgate.net The development of catalysts based on the pyroglutamate scaffold for specific organic transformations represents a logical future direction, leveraging the inherent chirality and functionality of the molecule.

Material Science: In material science, Sodium 5-oxo-L-prolinate and its acid form, L-pyroglutamic acid, are being investigated for their ability to form novel materials with enhanced properties. A significant area of research is in the formation of pharmaceutical co-crystals. For example, L-pyroglutamic acid has been successfully used as a co-former to create a novel co-crystal with the drug Puerarin. scielo.org.mx This co-crystal demonstrated significantly improved solubility and dissolution rates compared to the pure drug, highlighting its potential to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs). scielo.org.mx Similarly, the API ertugliflozin, an unstable amorphous material, is stabilized and its physicochemical properties are enhanced through co-crystallization with L-pyroglutamic acid. researchgate.net The ability of the pyroglutamate moiety to engage in specific intermolecular interactions, such as hydrogen bonding, is critical to the formation and stability of these co-crystal structures. scielo.org.mx

Table 2: Applications of Pyroglutamate Derivatives in Catalysis and Material Science

Application Area Derivative/System Technology Outcome Reference(s)
Catalysis Pyroglutamate lauroyl ester Biocatalysis/Chemical Catalysis Successful synthesis, comparing biocatalyst and ion-exchange resin efficiency. researchgate.net
Material Science Puerarin-L-pyroglutamic acid co-crystal Co-crystallization Enhanced aqueous solubility and dissolution rate of the drug Puerarin. scielo.org.mx
Material Science Ertugliflozin-L-pyroglutamic acid co-crystal Co-crystallization Stabilization and improved physicochemical properties of the API Ertugliflozin. researchgate.net

Development of Advanced Imaging Techniques for Spatiotemporal Distribution Analysis

Understanding where and when Sodium 5-oxo-L-prolinate or its derivatives accumulate in a system is crucial for elucidating their function. Advanced imaging techniques are now making it possible to visualize the spatiotemporal distribution of these molecules with high resolution.

Mass Spectrometry Imaging (MSI): MSI is a powerful technique that measures the distribution of hundreds of molecules directly in tissue sections without the need for labels. This method has been applied to map the location of various metabolites, including 5-oxoproline, within complex biological samples. shimadzu.com For example, a platform known as RhizoMAP, which uses MALDI-MSI, has been developed to visualize the distribution of over 500 different molecules, including amino acids, in the rhizosphere (the soil region around plant roots). osti.gov Such techniques could be adapted to study the distribution of Sodium 5-oxo-L-prolinate in various materials or biological systems, providing chemical maps that correlate with function or pathology.

Confocal Microscopy: Confocal microscopy, often coupled with immunofluorescence, is a key tool for visualizing specific molecules at the subcellular level. In the context of pyroglutamate, this technique has been instrumental in studying its localization in neurodegenerative diseases. Several studies have used confocal microscopy to show that pyroglutamate-modified amyloid-beta (Aβ) peptides (AβpE3 and AβpE11) are major components of amyloid plaques in the brains of Alzheimer's disease patients. mdpi.comnih.gov By using fluorescently labeled antibodies specific to these pyroglutamated forms, researchers can map their precise location within plaque structures, revealing that AβpE11 often forms the central core, suggesting it may be a seeding site for plaque formation. nih.govuzh.ch These imaging studies provide critical spatial information that complements quantitative data from other methods.

Table 3: Advanced Imaging Techniques for Pyroglutamate Analysis

Technique Application Target Molecule Key Finding Reference(s)
Confocal Microscopy Alzheimer's Disease Research Pyroglutamate-modified Aβ (pE3Aβ) Confirmed the presence and localization of pE3Aβ within amyloid plaques in mouse models. mdpi.comresearchgate.net
Laser Scanning Confocal Microscopy Alzheimer's Disease Research AβpE3 and AβpE11 Revealed colocalization of different pyroglutamated Aβ species, with AβpE11 often in the plaque core. nih.gov
Mass Spectrometry Imaging (MSI) General Metabolite Mapping 5-Oxoproline and other metabolites Enables label-free visualization of the 2D distribution of molecules in tissue samples. shimadzu.com

Synergistic Interactions with Co-Formulated Chemical Entities in Complex Systems

The functionality of Sodium 5-oxo-L-prolinate can be significantly influenced by its interactions with other chemical entities in a formulation. Understanding and harnessing these synergistic interactions is a key emerging research area.

Corrosion Inhibition: A compelling example of synergy comes from the field of corrosion science. A study investigated the effect of L-proline as a corrosion inhibitor for mild steel in an acidic environment. The research found that while L-proline alone lowered corrosion rates, its efficacy was synergistically enhanced when mixed with a small amount of sodium benzoate. researchgate.net This suggests that the combination of the two compounds provides a more robust protective layer at the metal-solution interface than either component alone. researchgate.net

Q & A

Basic: How can researchers formulate a robust research question for studying Einecs 308-916-5 using established frameworks?

Methodological Answer:
Use structured frameworks like PICOT (Population, Intervention, Comparison, Outcome, Timeframe) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clarity and rigor. For example:

  • Population/Problem : Define the compound's role (e.g., "How does Einecs 308-916-5 interact with X receptor?").
  • Intervention : Specify experimental conditions (e.g., concentration ranges, solvent systems).
  • Comparison : Identify control groups or reference compounds.
  • Outcome : Quantify measurable effects (e.g., binding affinity, catalytic activity).
  • Timeframe : Define study duration or reaction kinetics.
    FINER criteria ensure the question is novel, ethically sound, and addresses gaps in literature .

Advanced: What experimental design considerations are critical for ensuring reproducibility in studies involving Einecs 308-916-5?

Methodological Answer:

  • Protocol Detail : Document synthesis/purification steps, including solvent purity, temperature control, and instrument calibration.
  • Variable Control : Standardize environmental factors (e.g., humidity, light exposure) that may alter reactivity.
  • Replication : Include triplicate experiments and negative/positive controls.
  • Reference Methods : Cite established protocols for analogous compounds, noting modifications.
    Reproducibility hinges on granular methodological transparency, as emphasized in analytical chemistry guidelines .

Advanced: How should researchers analyze contradictions between experimental data for Einecs 308-916-5 and existing literature?

Methodological Answer:

  • Re-examine Methodology : Compare experimental conditions (e.g., pH, catalysts) with prior studies to identify discrepancies.
  • Error Analysis : Quantify uncertainties (e.g., via confidence intervals) and assess instrument precision.
  • Contextual Factors : Evaluate differences in sample purity or characterization techniques (e.g., NMR vs. X-ray crystallography).
  • Statistical Validation : Apply tests like ANOVA or t-tests to determine if variations are statistically significant.
    Contradictions often arise from unaccounted variables or methodological divergences; systematic comparisons are key .

Advanced: What statistical approaches are appropriate for analyzing data from Einecs 308-916-5 experiments?

Methodological Answer:

  • Parametric Tests (e.g., t-tests, regression): Use for normally distributed data (e.g., dose-response curves).
  • Non-Parametric Tests (e.g., Mann-Whitney U): Apply for skewed distributions or small sample sizes.
  • Multivariate Analysis : For complex datasets (e.g., interaction networks), use PCA or cluster analysis.
  • Power Analysis : Predefine sample sizes to ensure statistical validity.
    Consulting a statistician during experimental design minimizes Type I/II errors .

Advanced: How can researchers validate the purity and structural identity of Einecs 308-916-5?

Methodological Answer:

  • Analytical Techniques : Combine HPLC (for purity), NMR (structural confirmation), and mass spectrometry (molecular weight verification).
  • Reference Standards : Compare spectra with authenticated samples or databases.
  • Quantitative Limits : Report detection thresholds (e.g., ≥95% purity via chromatographic integration).
    New compounds require full characterization; known compounds need citations to prior validation methods .

Basic: What strategies are effective for conducting systematic literature reviews on Einecs 308-916-5?

Methodological Answer:

  • Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean terms (e.g., "Einecs 308-916-5 AND toxicity").
  • Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., peer-reviewed, post-2000).
  • Data Extraction : Tabulate key findings (e.g., physicochemical properties, biological activities).
  • Gap Analysis : Identify understudied areas (e.g., metabolic pathways, environmental stability).
    Comprehensive reviews require iterative searches and critical appraisal of sources .

Advanced: How can interdisciplinary approaches enhance the study of Einecs 308-916-5?

Methodological Answer:

  • Collaborative Frameworks : Integrate computational chemistry (molecular docking) with wet-lab validation.
  • Cross-Domain Metrics : Apply toxicity models (biology) and thermodynamic calculations (physics).
  • Data Sharing : Use platforms like Zenodo to share raw datasets with collaborators.
    Interdisciplinary synergy addresses complex questions (e.g., mechanism of action) that single-domain studies cannot .

Advanced: What methodologies address knowledge gaps in the application of Einecs 308-916-5 in novel systems?

Methodological Answer:

  • Hypothesis-Driven Proposals : Use predictive modeling (QSAR, DFT) to prioritize experimental targets.
  • High-Throughput Screening : Test compound libraries for unexpected interactions.
  • Longitudinal Studies : Monitor stability/degradation under varying conditions.
    Gap analysis via literature triangulation guides focused inquiry .

Advanced: How should peer reviewers evaluate methodological flaws in studies on Einecs 308-916-5?

Methodological Answer:

  • Checklist Approach : Assess adherence to guidelines (e.g., MIAME for omics data).
  • Confounding Variables : Scrutinize unaccounted factors (e.g., solvent residues).
  • Reproducibility Signals : Verify raw data availability and statistical rigor.
    Peer review must prioritize transparency and methodological robustness over novelty alone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.